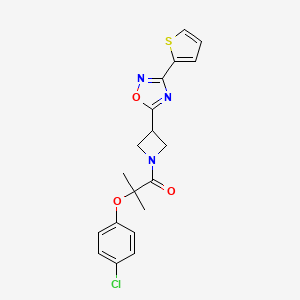
2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one , also referred to by its CAS number 1325687-24-8, is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN3O2S, with a molecular weight of approximately 349.9 g/mol. The structure includes a chlorophenoxy group and a thiophene-substituted oxadiazole moiety, which are significant for its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Research Findings
-
Cytotoxicity Assays : In vitro studies have shown that the compound exhibits potent cytotoxicity against several cancer cell lines, including:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- ACHN (renal cancer)
- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes and growth factors associated with cancer progression. Notably, it has been shown to inhibit:
- Apoptotic Induction : The compound has also been reported to induce apoptosis in cancer cells, contributing to its anticancer efficacy. This effect was quantified in studies measuring apoptotic markers and cell viability post-treatment .
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 0.67 | EGFR inhibition |
| HCT-116 | 0.80 | Src kinase inhibition |
| ACHN | 0.87 | IL-6 signaling pathway inhibition |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
Case Study 1: Prostate Cancer
A study evaluated the compound's effect on PC-3 cells, revealing a significant reduction in cell proliferation and an increase in apoptotic markers after treatment with concentrations as low as 0.67 µM.
Case Study 2: Colon Cancer
In another investigation focusing on HCT-116 cells, the compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating high potency compared to standard chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-19(2,25-14-7-5-13(20)6-8-14)18(24)23-10-12(11-23)17-21-16(22-26-17)15-4-3-9-27-15/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIXPYQQLGNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














